molecular formula C18H19N3O2S B2561259 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1705988-97-1

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2561259
CAS No.: 1705988-97-1
M. Wt: 341.43
InChI Key: IHXDENFFZXJVAC-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone: is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, such as furan, thiazepane, and imidazopyridine derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the heterocyclic rings, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability, durability, and functionality.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thiazepane, or imidazopyridine rings. Examples include:

  • (7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanone
  • (2-methylimidazo[1,2-a]pyridin-3-yl)methanone
  • (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone

Uniqueness

The uniqueness of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone lies in its combination of three distinct heterocyclic rings. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDENFFZXJVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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